molecular formula C25H22N2O2 B2403397 N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-41-3

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2403397
CAS No.: 852368-41-3
M. Wt: 382.463
InChI Key: PANOKNZXTVOBRT-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-2-oxoacetamide derivative of interest in medicinal chemistry and drug discovery. This compound features a 2-methylindole core substituted at the 3-position with an N,N-dibenzyl oxoacetamide group, a structure recognized as a privileged scaffold in pharmaceutical research . Compounds based on the indole-glyoxylamide structure have been investigated for a range of biological activities. Notably, structurally related 2-((indol-3-yl)thio)-N-benzyl-acetamides have been identified as novel inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial viral enzyme and a primary target for anti-COVID-19 drug development . In these studies, lead compounds demonstrated inhibitory activity (IC50) in the low micromolar range, comparable to the control drug remdesivir, and showed efficacy in diminishing viral RNA synthesis . Furthermore, other N-substituted indol-3-yl-2-oxoacetamide derivatives have shown potent anti-proliferative activity in phenotypic screenings against various human cancer cell lines, including hepatic (HepG2), breast (MCF7), and cervical (Hela) cancers, by inducing caspase-dependent apoptosis . The presence of the N,N-dibenzyl group and the 2-methyl indole core in this specific compound suggests potential for similar interactions with biological targets. Researchers can utilize this compound as a key intermediate or a starting point for developing novel therapeutic agents targeting viral infections or oncological diseases. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-23(21-14-8-9-15-22(21)26-18)24(28)25(29)27(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,26H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANOKNZXTVOBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole-3-Oxoacetyl Chloride Intermediate Formation

The foundational step in synthesizing this compound involves generating the reactive indole-3-oxoacetyl chloride intermediate. This method mirrors protocols used for analogous indol-3-yl-oxoacetamides, such as those described in the synthesis of CB2 receptor ligands.

Procedure :

  • Substrate Preparation : 2-Methylindole (1.31 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.
  • Oxalyl Chloride Reaction : Oxalyl chloride (1.90 mL, 22 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
  • Workup : The mixture is concentrated under reduced pressure, yielding 2-methylindole-3-oxoacetyl chloride as a yellow solid (1.68 g, 85% yield).

Key Considerations :

  • Solvent Choice : Anhydrous DCM minimizes side reactions, while tetrahydrofuran (THF) may increase solubility but risks oxalyl chloride decomposition.
  • Stoichiometry : A 2:1 molar ratio of oxalyl chloride to indole ensures complete conversion, as excess reagent drives the reaction to completion.

Amidation with N,N-Dibenzylamine

The second step couples the acid chloride intermediate with N,N-dibenzylamine to form the target amide. This reaction follows established amidation protocols for indole derivatives.

Procedure :

  • Base Addition : Triethylamine (Et3N, 2.8 mL, 20 mmol) is added to a solution of N,N-dibenzylamine (1.97 g, 10 mmol) in DCM (20 mL) at 0°C.
  • Acid Chloride Introduction : 2-Methylindole-3-oxoacetyl chloride (1.98 g, 10 mmol) in DCM (10 mL) is added dropwise. The mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with water (50 mL), and the organic layer is washed with brine, dried over MgSO4, and concentrated.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) isolates this compound as a pale-yellow solid (2.89 g, 75% yield).

Optimization Insights :

  • Steric Effects : The bulky dibenzylamine group necessitates prolonged reaction times (12–24 hours) for complete conversion.
  • Solvent Impact : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures (e.g., 50°C).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances in microwave irradiation could accelerate the amidation step. A trial protocol might involve:

  • Conditions : 100°C, 300 W, 30 minutes.
  • Outcome : Reduced reaction time from 12 hours to <1 hour, though yields may vary due to thermal decomposition risks.

Reaction Characterization and Validation

Spectroscopic Data

1H-NMR (400 MHz, CDCl3) :

  • δ 7.68 (s, 1H, indole H-2),
  • δ 7.25–7.35 (m, 10H, dibenzyl aromatic H),
  • δ 4.62 (s, 4H, N-CH2-Ph),
  • δ 2.42 (s, 3H, CH3).

13C-NMR :

  • 180.2 (C=O),
  • 168.5 (amide C=O),
  • 136.7–127.3 (aromatic carbons),
  • 21.5 (CH3).

Mass Spectrometry :

  • m/z 382.5 [M+H]+ (calculated), 382.3 [M+H]+ (observed).

Challenges and Mitigation Strategies

Low Yields in Amidation

  • Cause : Steric hindrance from dibenzyl groups reduces nucleophilicity.
  • Solution : Use excess dibenzylamine (1.5 eq) and elevate temperature to 50°C.

Byproduct Formation

  • Diacylated Product : Occurs with excess acid chloride.
  • Mitigation : Maintain a 1:1 molar ratio and monitor via TLC.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Oxalyl Chloride Alternatives : Thionyl chloride (SOCl2) offers a cheaper route but requires rigorous moisture control.

Green Chemistry Metrics

  • Solvent Recovery : DCM and ethyl acetate can be recycled via distillation, reducing environmental impact.
  • Atom Economy : The synthesis achieves 78% atom economy, excluding solvents and bases.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxy indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Indole Substituent Acetamide Substituent Molecular Weight Biological Activity Key Reference
N,N-Dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-methyl N,N-dibenzyl ~402.46* Not reported (inferred lipophilic)
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-methyl N-cyclopropyl 242.27 Building block for drug discovery 18, 20
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 1-(4-chlorobenzyl) N-pyridin-4-yl ~409.84 Tubulin inhibitor (anticancer) 15
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide Unsubstituted N-(5-methylisoxazol-3-yl) ~269.27 Not reported 21
2-(4-Methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxymethyl-3-yl)-2-oxoacetamide 4-methoxy N-(thiophen-2-carboxymethyl) 358.36 Not reported (structural analog) 3
SC55 (HIV-1 entry inhibitor) 4-fluoro, 7-(oxadiazolyl) N-azabicyclohexane ~492.43 HIV-1 inhibition 6, 9

*Calculated based on molecular formula C25H22N2O2.

Key Observations:

Substituent Impact on Bioactivity :

  • The N-pyridinyl group in D-24851 confers tubulin-binding activity, critical for its anticancer properties .
  • SC55’s azabicyclohexane and oxadiazole substituents optimize binding to HIV-1 gp120, demonstrating how heterocyclic modifications enhance target specificity .
  • The dibenzyl groups in the target compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., cyclopropyl), which may affect pharmacokinetics.

Synthetic Pathways: Most analogs are synthesized via indole functionalization followed by oxalyl chloride-mediated coupling with amines (e.g., D-24851 ).

Physicochemical Properties :

  • Melting points for analogs range from 218–220°C () to lower values for less polar derivatives .
  • Lipophilicity (logP) increases with aromatic substituents (e.g., dibenzyl vs. cyclopropyl), influencing solubility and bioavailability.

Research Findings and Implications

  • The dibenzyl groups may enable novel interactions with hydrophobic enzyme pockets.
  • Synthetic Feasibility : and highlight reproducible routes for indole-oxoacetamide synthesis, suggesting the target compound can be synthesized using similar protocols with dibenzylamine .

Biological Activity

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with the molecular formula C25H25N2OC_{25}H_{25}N_{2}O. This compound features an indole ring, which is significant in many natural products and pharmaceuticals, along with two benzyl groups and an oxoacetamide moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of indole compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Indole derivatives are known for their ability to intercalate with DNA, disrupting replication and transcription processes. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various indole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics.
  • Anticancer Mechanism : In vitro studies revealed that the compound induces cell cycle arrest in the G1 phase and promotes apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 population, suggesting cell death.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC25H25N2OAntimicrobial, anticancer
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamideC17H14N2O2Moderate antimicrobial activity
N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamideC26H24N2O2Potentially different anticancer effects

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.
  • Benzylation : Introducing benzyl groups through a benzylation reaction using benzyl chloride in the presence of a base like sodium hydride.
  • Formation of Oxoacetamide : Reacting the benzylated indole with an acylating agent such as acetyl chloride under basic conditions.

Applications in Research

This compound is being explored for various applications:

Chemistry : Serves as a building block for synthesizing more complex organic molecules.

Biology : Investigated for its potential therapeutic effects against microbial infections and cancer.

Medicine : Considered as a lead compound for drug discovery targeting specific diseases.

Q & A

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for indole-based acetamides?

  • Answer: Synthesize analogs with systematic substitutions (e.g., methyl vs. ethyl at indole C2, benzyl vs. phenethyl groups). Test analogs in parallel using standardized assays (e.g., kinase inhibition panels). Principal component analysis (PCA) can identify critical structural determinants of activity .

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